

Proficiency Testing for N-Nitrosodiethanolamine (NDELA) Analysis: A Comparative Guide

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Compound of Interest

Compound Name: *N-Nitrosodiethanolamine*

Cat. No.: *B133224*

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For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of **N-Nitrosodiethanolamine** (NDELA) analysis is critical due to its classification as a probable human carcinogen. Proficiency testing (PT) schemes offer a valuable tool for laboratories to assess and demonstrate their analytical competence. This guide provides a comparative overview of available PT schemes for NDELA analysis, details of common analytical methodologies, and a framework for interpreting performance data.

Comparison of Proficiency Testing Schemes

While publicly available final reports with comprehensive, comparative data for NDELA-specific proficiency tests are limited, several organizations offer schemes that include this analyte, particularly in matrices such as toys and cosmetics. This section provides a comparative summary of key features of these schemes based on available information.

Table 1: Comparison of **N-Nitrosodiethanolamine** (NDELA) Proficiency Testing Scheme Providers

Feature	TestQual	Hypothetical Provider A	Hypothetical Provider B
Scheme Name	N-Nitrosamines and N-nitrosatable compounds	Nitrosamines in Consumer Products	Advanced Nitrosamine Analysis
Matrix Types	Latex toys, Inflatable balloons	Cosmetics, Personal care products	Pharmaceutical excipients, Drug products
Analytes Included	N-nitrosodiethanolamine (NDELA), N-nitrosodibenzylamine (NDBzA), N-Nitrosodimethylamine (NDMA), and others. [1] [2]	NDELA, N-Nitrosodiethylamine (NDEA)	NDELA, and other drug substance-related nitrosamines
Typical Concentration Range	20 - 400 µg/kg [3]	10 - 500 ppb	5 - 200 ng/g
Statistical Evaluation	z-scores [4]	z-scores, Youden plots	z-scores, p-scores
Accreditation	Not accredited for this specific test. [1] [2] [5]	ISO/IEC 17043 Accredited	ISO/IEC 17043 Accredited
Reporting	Individual and final reports. [4]	Comprehensive reports with method comparison.	Detailed reports with performance trends.

Hypothetical Performance Data

To illustrate how laboratory performance is evaluated and compared in a PT scheme, the following table presents hypothetical data for three laboratories participating in an NDELA analysis in a cosmetic matrix. The assigned value for the test sample is 50 µg/kg.

Table 2: Hypothetical Proficiency Testing Results for NDELA in a Cosmetic Matrix (Assigned Value = 50 µg/kg)

Laboratory	Reported Value (µg/kg)	z-score*	Method Used	Performance Evaluation
Lab 1	45	-1.0	HPLC with Post-Column Photolysis and Derivatization (ISO 10130)	Satisfactory
Lab 2	65	3.0	GC-TEA	Unsatisfactory
Lab 3	52	0.4	UPLC-MS/MS	Satisfactory

*z-scores are calculated using a target standard deviation of 5 µg/kg. The interpretation of z-scores is typically as follows: $|z| \leq 2$ is satisfactory, $2 < |z| < 3$ is questionable, and $|z| \geq 3$ is unsatisfactory.[\[6\]](#)

Experimental Protocols

Accurate and reproducible results in NDELA analysis are contingent on robust and well-validated analytical methods. Below are detailed protocols for two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) with Post-Column Photolysis and Derivatization (Based on ISO 10130)

This method is a standardized procedure for the determination of NDELA in cosmetics.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Sample Preparation:

- Weigh a representative portion of the cosmetic sample.

- Extract the sample with a suitable solvent, such as dichloromethane or an aqueous buffer, depending on the matrix.
- Perform a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
- Evaporate the solvent and reconstitute the residue in the mobile phase.

HPLC Conditions:

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of water and methanol or acetonitrile.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20 μ L.

Post-Column Photolysis and Derivatization:

- The column effluent is passed through a photochemical reactor where UV light cleaves the N-NO bond of NDELA, releasing nitrite ions.[9]
- The nitrite is then reacted with a Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to form a colored azo dye.[9]
- The intensity of the color is measured by a UV-Vis detector at approximately 540 nm.[9]

Gas Chromatography with Thermal Energy Analyzer (GC-TEA)

This method is highly selective and sensitive for the analysis of nitrosamines.

Sample Preparation:

- Extract the sample with an organic solvent (e.g., dichloromethane).

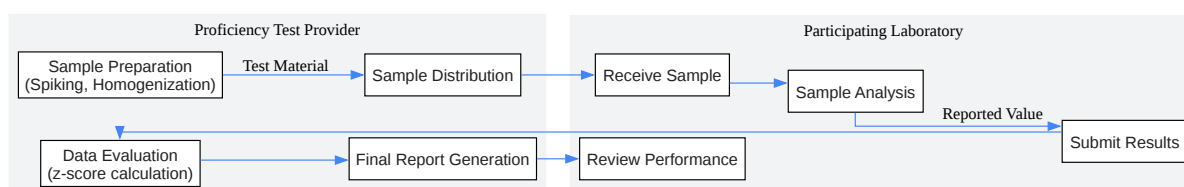
- Clean up the extract using column chromatography (e.g., silica gel) to remove matrix interferences.
- Concentrate the extract to a small volume.

GC-TEA Conditions:

- Column: A capillary column suitable for nitrosamine analysis (e.g., DB-624).
- Injector: Splitless or on-column injection.
- Oven Temperature Program: A programmed temperature ramp to separate NDELA from other components.
- Carrier Gas: Helium or Nitrogen.
- Detector: Thermal Energy Analyzer (TEA), which is specific for nitrosamines.

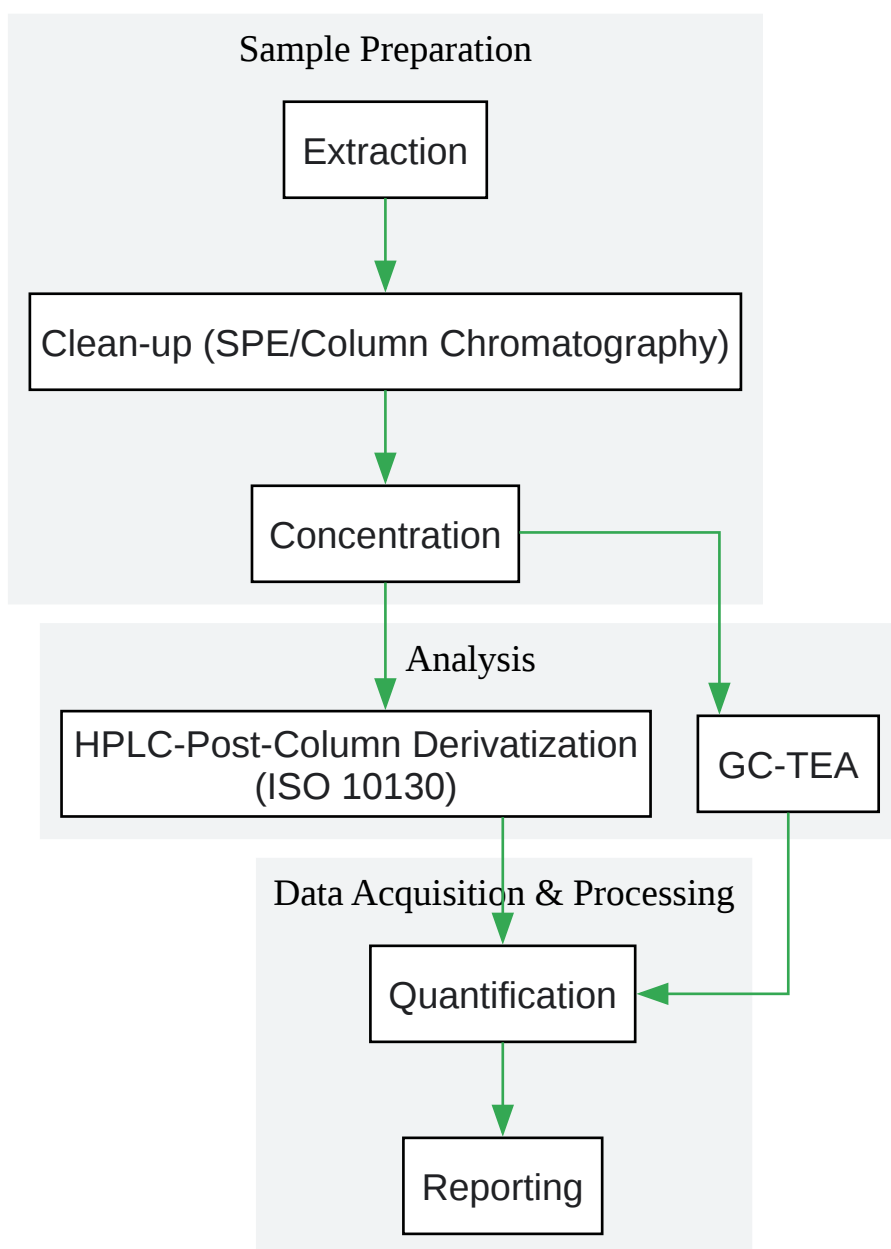
Visualizing Workflows and Relationships

To better understand the processes involved in proficiency testing and analytical methodology, the following diagrams are provided.



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Proficiency Testing Workflow



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NDELA Analytical Methodologies

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- To cite this document: BenchChem. [Proficiency Testing for N-Nitrosodiethanolamine (NDELA) Analysis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133224#proficiency-testing-schemes-for-n-nitrosodiethanolamine-analysis]

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